![molecular formula C20H42O2Si B12635589 14-{[tert-Butyl(dimethyl)silyl]oxy}tetradecan-2-one CAS No. 918876-17-2](/img/structure/B12635589.png)
14-{[tert-Butyl(dimethyl)silyl]oxy}tetradecan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14-{[tert-Butyl(dimethyl)silyl]oxy}tetradecan-2-one is a chemical compound characterized by the presence of a tert-butyl(dimethyl)silyl group attached to a tetradecan-2-one backbone. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 14-{[tert-Butyl(dimethyl)silyl]oxy}tetradecan-2-one typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) at room temperature. The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole, which acts as a reactive silylating agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is common to obtain the final product.
化学反応の分析
Types of Reactions
14-{[tert-Butyl(dimethyl)silyl]oxy}tetradecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH₃) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, OsO₄ in the presence of a co-oxidant.
Reduction: LiAlH₄ in anhydrous ether, NaBH₄ in methanol.
Substitution: NaOCH₃ in methanol, LDA in tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction results in alcohols. Substitution reactions can lead to the formation of various silyl ethers or other substituted derivatives .
科学的研究の応用
14-{[tert-Butyl(dimethyl)silyl]oxy}tetradecan-2-one has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Investigated for its role in the development of pharmaceuticals, particularly in the protection of sensitive functional groups during drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites
作用機序
The mechanism of action of 14-{[tert-Butyl(dimethyl)silyl]oxy}tetradecan-2-one primarily involves the protection of hydroxyl groups. The tert-butyl(dimethyl)silyl group forms a stable silyl ether linkage with the hydroxyl group, preventing unwanted reactions during subsequent synthetic steps. The stability of the silyl ether is attributed to the steric hindrance provided by the tert-butyl group and the electron-donating effects of the dimethylsilyl moiety .
類似化合物との比較
Similar Compounds
tert-Butyldimethylsilyloxyacetaldehyde: Another silyl ether used in organic synthesis for the protection of hydroxyl groups.
tert-Butyl(dimethyl)silyl chloride: The silylating agent used in the synthesis of silyl ethers.
tert-Butyl(dimethyl)silyloxyindole derivatives: Compounds with similar protective functionalities used in the synthesis of biologically active molecules.
Uniqueness
14-{[tert-Butyl(dimethyl)silyl]oxy}tetradecan-2-one is unique due to its long alkyl chain, which imparts specific physical and chemical properties. This compound’s stability and reactivity make it particularly valuable in complex organic syntheses where selective protection and deprotection of hydroxyl groups are required.
特性
CAS番号 |
918876-17-2 |
|---|---|
分子式 |
C20H42O2Si |
分子量 |
342.6 g/mol |
IUPAC名 |
14-[tert-butyl(dimethyl)silyl]oxytetradecan-2-one |
InChI |
InChI=1S/C20H42O2Si/c1-19(21)17-15-13-11-9-7-8-10-12-14-16-18-22-23(5,6)20(2,3)4/h7-18H2,1-6H3 |
InChIキー |
RTJGVNIUKQHHTQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCCCCCCCCCCCO[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-dimethyl-4-{[(4-methylcyclohexyl)amino]methyl}tetrahydro-2H-pyran-4-ol](/img/structure/B12635509.png)
![3-[(1S,3S,3aS,6aR)-5'-fluoro-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12635513.png)
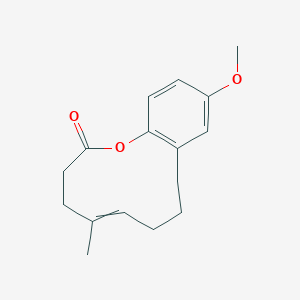
![2-[(2-Bromophenyl)sulfonyl]pyridine](/img/structure/B12635534.png)
![3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12635535.png)
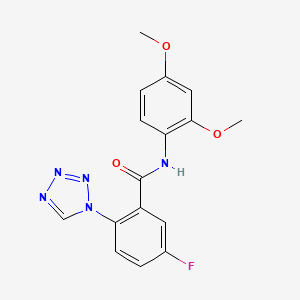
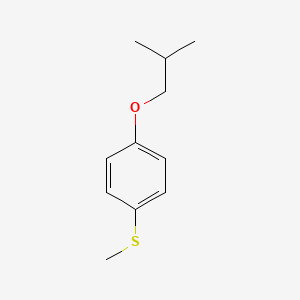
![(S)-tert-butyl (1-(3',5'-dichloro-[1,1'-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate](/img/structure/B12635569.png)
![Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate](/img/structure/B12635570.png)
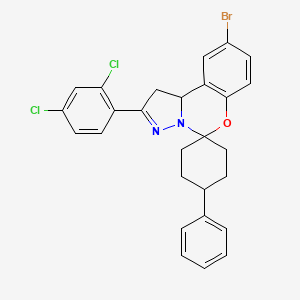
![7-Oxa-12-thiaspiro[5.6]dodecan-3-one](/img/structure/B12635587.png)
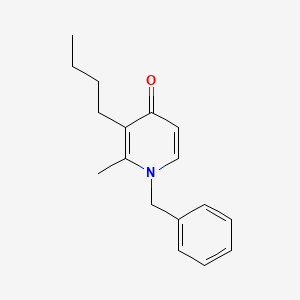
![4-[5-Methyl-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one](/img/structure/B12635596.png)
![Methanone, (4-bromophenyl)-1-oxa-6-azaspiro[3.3]hept-6-yl-](/img/structure/B12635611.png)
